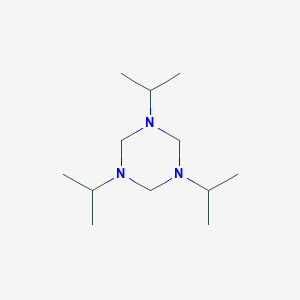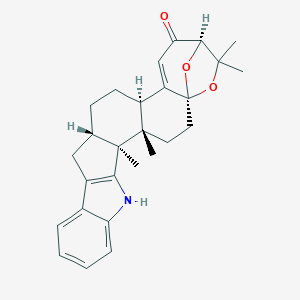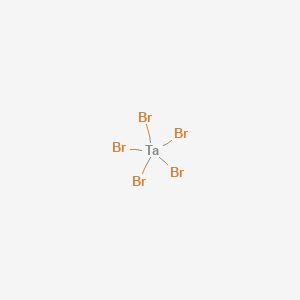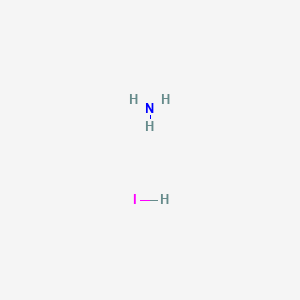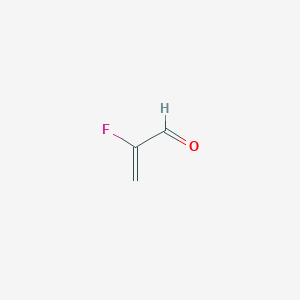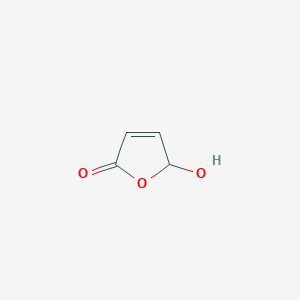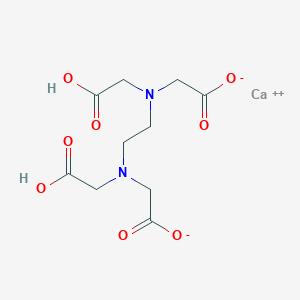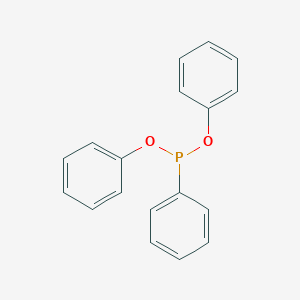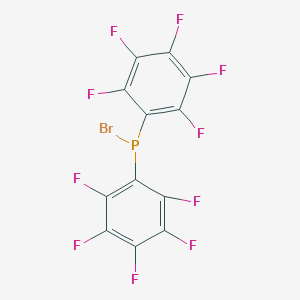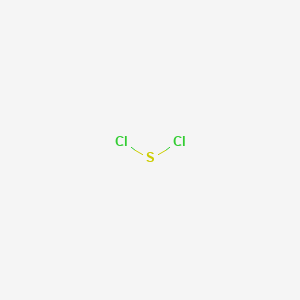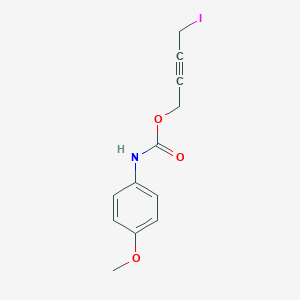
Lissamine Green
Overview
Description
Lissamine Green (LG) is a synthetically produced organic acid dye with two aminophenyl groups . It is widely used in cosmetics, food additives, and particularly in ophthalmology for diagnosing ocular surface disease . LG has a high affinity for staining dead and degenerated cells, including mucous strands .
Chemical Reactions Analysis
This compound does not undergo hazardous reactions under normal processing conditions . It does not cause hazardous polymerization .Scientific Research Applications
Wastewater Treatment : Lissamine Green B is utilized in the Electro-Fenton technique for the remediation of wastewater contaminated with synthetic dyes. The study demonstrates that about 80% color removal was achieved for this compound with a residence time of 21 hours (Rosales et al., 2009).
Ophthalmology :
- It is used in Conjunctival Impression Cytology combined with flow cytometry for examining surface epithelial cells, particularly in Sjögren’s Syndrome patients (Tomlins et al., 2012).
- Another study evaluated this compound's effect on human corneal epithelial cells, finding it safer compared to rose bengal and not adversely affecting cell viability (Kim & Foulks, 1999).
- Its use in ocular surface staining for dry eye patients was optimized, showing good tolerance and reliability in observation (Hamrah et al., 2011).
Biological Studies :
- It's been used as a protein stain in paper electrophoresis, proving to be quick, cheap, and simple for this application (Gorringe, 1957).
- Another study reported that this compound does not exhibit toxicity in micropuncture studies and is recommended over other dyes like Fast green (Nikolic-Paterson et al., 2001).
- It's also been utilized in tumor models in rats to understand the distribution of chemotherapeutic agents (Diehl & Habs, 1977).
Chemistry : this compound B has been used in a colorimetric method for determining chlorine dioxide and chlorite ion in drinking water, demonstrating suitability for routine monitoring in water plants (Pepich et al., 2007).
Medical Diagnostics :
- A study compared patient tolerance and ocular surface staining characteristics of this compound with rose bengal, finding this compound better tolerated by patients (Manning et al., 1995).
- Another research indicated that this compound can inhibit PCR detection of herpes simplex virus DNA, suggesting care in diagnostic testing (Seitzman et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Lissamine Green has been found to be significantly more comfortable than other dyes in certain applications, without compromising the quality of the ocular surface assessment . Further controlled studies are needed to clarify the effects of contact lens properties on the tear film and ocular surface .
Properties
IUPAC Name |
3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35ClN2O6S2/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMRYBLIGYQPPP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34ClN2O6S2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11096-63-2 | |
| Record name | Lissamine Green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


